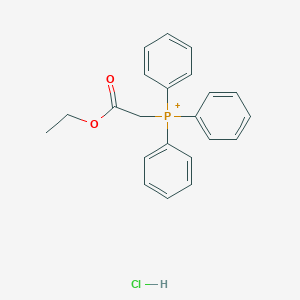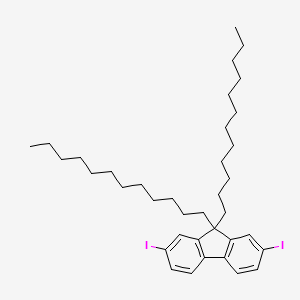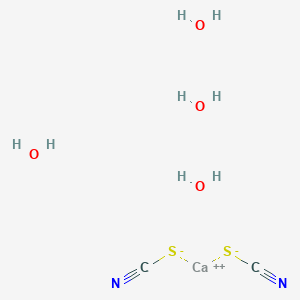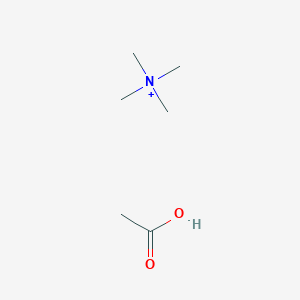
Sodium 3-methyl-2-oxobutanoate-13C4,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d3 est un composé marqué à la fois au deutérium et au carbone 13. Il s'agit d'un dérivé du 3-méthyl-2-oxobutanoate de sodium, qui est un précurseur de l'acide pantothénique chez Escherichia coli . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les études impliquant des voies métaboliques et des activités enzymatiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 3-méthyl-2-oxobutanoate de sodium-13C4,d3 implique l'incorporation d'isotopes lourds stables de l'hydrogène (deutérium) et du carbone (carbone 13) dans le composé parent, le 3-méthyl-2-oxobutanoate de sodium. Les voies synthétiques spécifiques et les conditions de réaction sont propriétaires et impliquent généralement plusieurs étapes d'échange isotopique et de purification .
Méthodes de production industrielle
La production industrielle du 3-méthyl-2-oxobutanoate de sodium-13C4,d3 est réalisée dans des conditions contrôlées pour garantir une pureté élevée et une efficacité de marquage isotopique. Le processus implique l'utilisation d'équipements et de réactifs spécialisés pour atteindre l'enrichissement isotopique souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d3 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) et les amines (NH2-) sont couramment utilisés.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d3 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme traceur dans des études impliquant des voies métaboliques et des activités enzymatiques.
Biologie : Aide à comprendre la biosynthèse de l'acide pantothénique chez Escherichia coli.
Médecine : Employé dans des études pharmacocinétiques pour comprendre le métabolisme et la distribution des médicaments.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du 3-méthyl-2-oxobutanoate de sodium-13C4,d3 implique son rôle de précurseur dans la biosynthèse de l'acide pantothénique. Il est métabolisé par des enzymes chez Escherichia coli pour former de l'acide pantothénique, qui est essentiel à la synthèse du coenzyme A. L'incorporation d'isotopes de deutérium et de carbone 13 permet aux chercheurs de suivre le devenir métabolique du composé et d'étudier ses interactions avec diverses enzymes et voies métaboliques .
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d3 involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli to form pantothenic acid, which is essential for the synthesis of coenzyme A. The incorporation of deuterium and carbon-13 isotopes allows researchers to track the metabolic fate of the compound and study its interactions with various enzymes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
3-méthyl-2-oxobutanoate de sodium : Le composé parent sans marquage isotopique.
3-méthyl-2-oxobutanoate de sodium-13C4 : Marqué au carbone 13 mais pas au deutérium.
3-méthyl-2-oxobutanoate de sodium-d3 : Marqué au deutérium mais pas au carbone 13.
Unicité
Le 3-méthyl-2-oxobutanoate de sodium-13C4,d3 est unique en raison de son double marquage isotopique au deutérium et au carbone 13. Ce double marquage offre une sensibilité et une spécificité accrues dans les études métaboliques, permettant un suivi plus précis du devenir métabolique du composé et de ses interactions .
Propriétés
Formule moléculaire |
C5H7NaO3 |
|---|---|
Poids moléculaire |
145.086 g/mol |
Nom IUPAC |
sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1; |
Clé InChI |
WIQBZDCJCRFGKA-SSBGHZRHSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)

